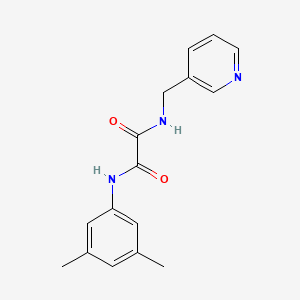![molecular formula C7H9BrClNS B2999471 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride CAS No. 1956325-57-7](/img/structure/B2999471.png)
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H8BrNS. It is a solid or semi-solid or liquid or lump substance . This compound is used as an intermediate in the synthesis of antiplatelet drugs .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride consists of a tetrahydrothieno pyridine ring with a bromine atom attached at the 2-position .Physical And Chemical Properties Analysis
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride has a molecular weight of 218.12 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Antiplatelet Agents
This compound is a key intermediate in the synthesis of Clopidogrel , a widely used antiplatelet medication . Clopidogrel helps prevent strokes and heart attacks in persons who are at high risk of these events.
Development of Anticancer Agents
Research has indicated that derivatives of this compound exhibit antiproliferative activities against various cancer cell lines, including L1210, CEM, and HeLa . This suggests its potential use in developing novel anticancer therapies.
Chemical Research and Synthesis
In chemical synthesis, this compound serves as a building block for creating a variety of heterocyclic compounds. Its reactivity with different reagents allows for the development of new molecules with potential applications in pharmaceuticals and materials science .
Pharmacological Studies
The compound’s role in pharmacological research is significant due to its involvement in the synthesis of molecules that can interact with various biological targets. It aids in the study of drug-receptor interactions and the optimization of drug properties .
Material Science
In material science, the compound can be used to synthesize organic semiconductors or conductive polymers. These materials have applications in electronics, such as in the production of organic light-emitting diodes (OLEDs) or solar cells .
Analytical Chemistry
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride: can be used as a standard or reference compound in analytical methods such as NMR, HPLC, LC-MS, and UPLC to ensure the accuracy and reliability of analytical results .
Neurological Research
The compound may be used in the development of neuroprotective agents due to its potential to modulate neurological pathways. This could lead to new treatments for neurodegenerative diseases .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound could be explored for their use as pesticides or herbicides, contributing to the protection of crops and yield optimization .
Wirkmechanismus
Target of Action
Similar thienopyridine derivatives have been found to exhibit a range of activities such as antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic .
Mode of Action
Some compounds in the same family have been reported to inhibit cancer cell growth and exert strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin .
Biochemical Pathways
Based on the reported mode of action, it can be inferred that the compound may affect pathways related to cell division and growth, given its potential interaction with tubulin .
Result of Action
Based on the reported mode of action, it can be inferred that the compound may inhibit cell division and growth, potentially leading to the death of cancer cells .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS.ClH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXCPPWLDNBGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2999390.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999392.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2999394.png)

![3-((1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2999396.png)

![1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2999399.png)


![3-[(2-methylphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B2999403.png)

